molecular formula C8H6ClF3O3S B1440971 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1146355-33-0

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1440971
Key on ui cas rn: 1146355-33-0
M. Wt: 274.65 g/mol
InChI Key: JCJFHWJIWNJCOC-UHFFFAOYSA-N
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Patent
US08124641B2

Procedure details

3-Methoxy-5-trifluoromethyl-phenylamine (10 g, 54 mmol) was mixed with trifluoroacetic acid (100 mL) in a 250 mL flask. After being cooled to 0° C., to the mixture was slowly added concentrated hydrochloric acid (10 mL), and then added a solution of sodium nitrite (4.7 g, 68 mmol) in water (5 mL) dropwise over 20 min at 0° C. The mixture was stirred for another 10 minutes after the addition and then poured into a stirred mixture of acetic acid (120 mL), sulfurous acid (0.94 N aqueous sulfur dioxide solution, 120 mL), copper(II) chloride (9.2 g) and copper(I) chloride (100 mg) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 15 hours, and then water (200 mL) was added. The aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layers were dried over sodium sulfate, filtered through a glass funnel and concentrated in vacuo. The residue was purified by column chromatography (20% ethyl acetate in petroleum ether) to afford 3-methoxy-5-trifluoromethyl-benzenesulfonyl chloride (3.9 g, 26.4%) as a white solid (reference: Cherney, R. J. et al., J. Med. Chem. 46 (2003) 1811). 1H NMR (400 MHz, CDCl3) δ ppm 7.89 (s, 1 H); 7.70 (s, 1 H); 7.50 (s, 1 H); 4.00 (s, 3 H).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
catalyst
Reaction Step One
Name
copper(I) chloride
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.7 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](N)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.FC(F)(F)C(O)=O.[ClH:21].N([O-])=O.[Na+].[S:26](=[O:29])(O)[OH:27]>O.[Cu](Cl)Cl.[Cu]Cl.C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:26]([Cl:21])(=[O:29])=[O:27])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
S(O)(O)=O
Name
Quantity
9.2 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Name
copper(I) chloride
Quantity
100 mg
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)C(F)(F)F)N
Name
Quantity
100 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for another 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a glass funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (20% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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